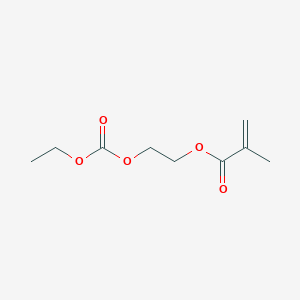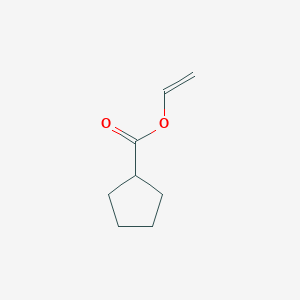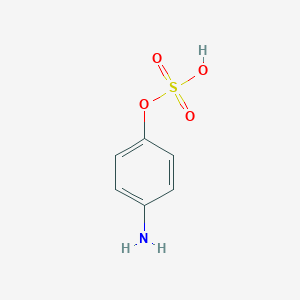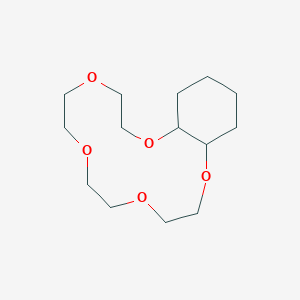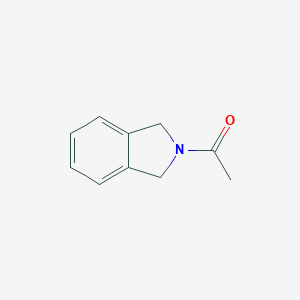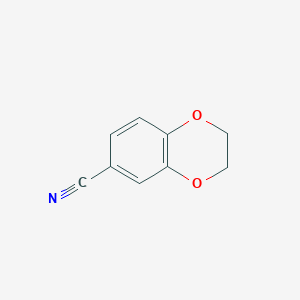![molecular formula C20H20O3 B097900 (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one CAS No. 69574-12-5](/img/structure/B97900.png)
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one, also known as BMH-21, is a synthetic compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of client proteins, which are essential for the growth and survival of cancer cells. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its ability to selectively target cancer cells, without affecting normal cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. One potential direction is the optimization of its synthesis method to increase its yield and purity. Another direction is the development of new formulations of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one and its potential as a cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in humans.
Méthodes De Synthèse
The synthesis of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one involves the reaction of 3-tert-butyl-4-hydroxy-5-methylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a dehydration reaction to form (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. This synthesis method has been optimized to yield high purity and yield of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
Applications De Recherche Scientifique
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one works by inducing cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
69574-12-5 |
|---|---|
Formule moléculaire |
C20H20O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H20O3/c1-12-9-13(10-16(18(12)21)20(2,3)4)11-17-14-7-5-6-8-15(14)19(22)23-17/h5-11,21H,1-4H3/b17-11+ |
Clé InChI |
XUCQJSOPPDGVTA-GZTJUZNOSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C3=CC=CC=C3C(=O)O2 |
SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
SMILES canonique |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
Autres numéros CAS |
69574-12-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)


